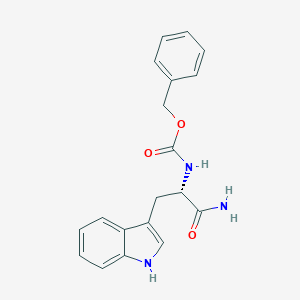

Z-TRP-NH2

概述

描述

Benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound that features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-TRP-NH2 typically involves the use of indole derivatives as starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

Benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

科学研究应用

Pharmacological Applications

Z-TRP-NH2 is primarily studied for its role in the development of peptide-based drugs. Its structure allows it to interact with biological receptors, making it useful in the design of agonists and antagonists for various receptor systems.

Melanocortin Receptor Studies

Research has demonstrated that this compound can be modified to create tetrapeptides that exhibit selective activity at melanocortin receptors (MC1R, MC3R, MC4R). For instance, studies have shown that modifications at specific positions on the peptide can lead to distinct pharmacological profiles, which are crucial for developing drugs targeting obesity and metabolic disorders .

Table 1: Pharmacological Profiles of Modified Tetrapeptides

| Compound | Receptor Activity | Potency (nM) |

|---|---|---|

| Ac-His-DPhe-Arg-Trp-NH2 | Agonist at MC4R | 10 |

| Ac-His-DNal(2′)-Arg-Trp-NH2 | Antagonist at MC3R | 5000 |

| Ac-His-DPhe(p-I)-Arg-Trp-NH2 | Mixed activity (agonist/antagonist) | 260 |

Neurosteroid Synthesis

This compound is also implicated in the synthesis of neurosteroids via its interaction with the translocator protein (TSPO). This protein plays a critical role in cholesterol transport necessary for neurosteroid production, which is vital for brain health and function .

Biochemical Applications

This compound's unique properties make it suitable for various biochemical applications, particularly in peptide synthesis and modification.

Peptide Synthesis

The compound serves as a building block in synthesizing more complex peptides. Its Z-protecting group allows for selective reactions, which can be crucial when synthesizing peptides with multiple functional groups .

Table 2: Synthesis Conditions for this compound Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amidation with hydroxamic acids | DMF, DIPEA, 12 hours at room temperature | 76 |

| Hydrogenation of derivatives | Methanol, Pd/C catalyst | 99 |

Materials Science Applications

In materials science, this compound is explored for its potential use in creating bioactive materials due to its biocompatibility and ability to form hydrogels.

Hydrogel Formation

This compound can be incorporated into hydrogels that mimic extracellular matrix properties. These hydrogels are being studied for applications in tissue engineering and regenerative medicine due to their ability to support cell growth and differentiation .

Case Studies

Case Study 1: Melanocortin Agonists Development

A study focused on designing a series of tetrapeptides based on this compound to evaluate their activity at melanocortin receptors. The results indicated that specific substitutions could enhance receptor selectivity, leading to potential therapeutic agents for obesity management .

Case Study 2: Neurosteroid Production Enhancement

Research into this compound's role in TSPO-mediated cholesterol transport revealed that derivatives of this compound could significantly enhance neurosteroid synthesis in neuronal cells, suggesting a pathway for developing treatments for neurodegenerative diseases .

作用机制

The mechanism of action of Z-TRP-NH2 involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development .

相似化合物的比较

Similar Compounds

Similar compounds include other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with various biological activities.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid with a similar indole structure.

Uniqueness

What sets Z-TRP-NH2 apart is its specific substitution pattern and the presence of the carbamate group, which can confer unique biological activities and chemical reactivity compared to other indole derivatives .

生物活性

Z-TRP-NH2, a modified form of tryptophan, has gained attention in pharmacological research due to its various biological activities. This article delves into the compound's biological effects, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a peptide derivative that has been studied primarily for its interactions with melanocortin receptors (MC1R to MC5R). The modifications in its structure enhance its binding affinity and specificity towards these receptors, which are involved in numerous physiological processes, including pigmentation, energy homeostasis, and appetite regulation.

The biological activity of this compound is largely attributed to its ability to modulate melanocortin receptors. These receptors are G protein-coupled receptors (GPCRs) that respond to melanocyte-stimulating hormones. Research indicates that this compound can act as an agonist or antagonist depending on the receptor subtype it interacts with.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of specific amino acid residues and modifications can significantly influence receptor binding and activation:

| Modification | Effect on Activity | Receptor Affinity |

|---|---|---|

| Acetylation at N-terminus | Increases potency at MC3R and MC4R | High (nanomolar range) |

| p-Iodophenyl substitution | Alters pharmacological profile | Mixed agonist/antagonist |

| Trp to Tic substitution | Maintains agonist efficacy at MC1R | Moderate potency |

Case Studies

- Energy Homeostasis Regulation : A study explored the effects of this compound on energy balance in vivo. Mice treated with this compound showed significant alterations in food intake and body weight regulation, indicating its potential role in obesity management through central melanocortin pathways .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of ischemic stroke. The compound demonstrated a reduction in neuronal damage when administered post-injury, suggesting a therapeutic avenue for stroke intervention .

- Melanocyte Proliferation : Research has also indicated that this compound can stimulate melanocyte proliferation and melanin synthesis, which may have implications for skin pigmentation disorders .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Agonistic Activity : Exhibits strong agonistic behavior at MC3R and MC4R, influencing appetite and energy expenditure.

- Antagonistic Activity : Acts as an antagonist at MC1R under certain conditions, which may be beneficial in managing hyperpigmentation.

Binding Affinity Data

Binding affinity studies have shown that this compound possesses varying affinities across different melanocortin receptors:

| Receptor | Binding Affinity (EC50) |

|---|---|

| MC1R | 6 nM |

| MC3R | 30 nM |

| MC4R | 150 nM |

| MC5R | 5 nM |

属性

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKLCWXRBTPLH-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357506 | |

| Record name | benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20696-64-4 | |

| Record name | benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。